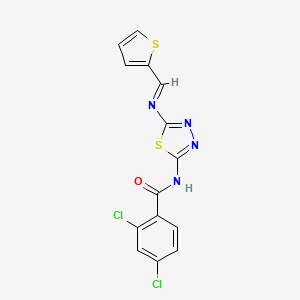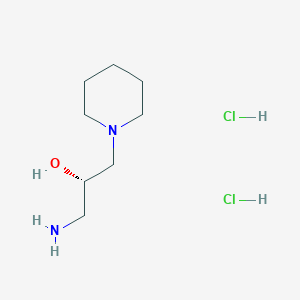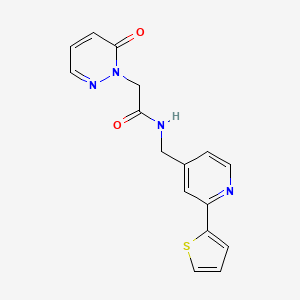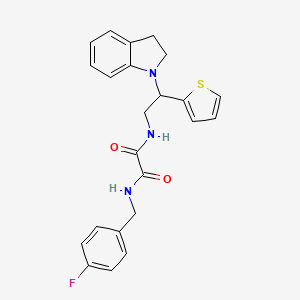
1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of pharmacology.
Applications De Recherche Scientifique
Piperazine Derivatives for Therapeutic Use
Piperazine, a nitrogen-containing heterocycle, is significant in drug design due to its presence in various therapeutics like antipsychotic, antidepressant, anticancer, and anti-inflammatory drugs. The versatility of piperazine compounds allows for a broad range of medicinal applications, as slight modifications to the piperazine nucleus can significantly impact the medicinal potential of the molecules. This area of research has seen a surge in interest, reflecting the broad potential of piperazine-based molecules in drug discovery. Further therapeutic investigations on this motif are highly recommended, given its flexibility as a building block for drug-like elements (Rathi et al., 2016).
Urea-Based Chemicals in Foods and Beverages
Ethyl carbamate (urethane), a compound related to urea, occurs at low levels in many fermented foods and beverages. It is genotoxic and carcinogenic, classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC). The synthesis and presence of ethyl carbamate in foods, including bread and alcoholic beverages, highlight the need for monitoring and reducing levels of urea-based chemicals in consumer products to mitigate health risks (Weber & Sharypov, 2009).
Propriétés
IUPAC Name |
1-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c1-16-4-2-3-5-19(16)23-20(26)22-10-11-24-12-14-25(15-13-24)18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSXLBVLEKKUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2665979.png)



![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2665986.png)
![4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2665990.png)
![ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2665992.png)

![N-benzyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2665994.png)


